Upadacitinib hemihydrate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
2050057-56-0 |
|---|---|
Molecular Formula |
C34H40F6N12O3 |
Molecular Weight |
778.8 g/mol |
IUPAC Name |
(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide;hydrate |
InChI |
InChI=1S/2C17H19F3N6O.H2O/c2*1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15;/h2*3-6,10-11,21H,2,7-9H2,1H3,(H,24,27);1H2/t2*10-,11+;/m11./s1 |
InChI Key |
GJMQTRCDSIQEFK-SCDRJROZSA-N |
Isomeric SMILES |
CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O |
Canonical SMILES |
CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F.O |
Origin of Product |
United States |
Scientific Research Applications
Rheumatoid Arthritis
Clinical trials have shown that upadacitinib significantly improves clinical outcomes in patients with rheumatoid arthritis. In Phase 3 studies, patients receiving upadacitinib demonstrated higher rates of ACR20 responses compared to those on placebo or methotrexate. The drug's rapid onset of action and sustained efficacy make it a valuable option for managing this condition .
Psoriatic Arthritis
In studies focusing on psoriatic arthritis, upadacitinib has been shown to induce significant improvements in joint symptoms and skin manifestations. The efficacy was comparable to that of established treatments, providing a new therapeutic avenue for patients .
Atopic Dermatitis
Upadacitinib has been evaluated in adolescents and adults with moderate to severe atopic dermatitis. Clinical trials indicated that a significant proportion of patients achieved improvement in skin lesions and reduction in itch severity, demonstrating its effectiveness as a treatment option .
Ulcerative Colitis
In patients with ulcerative colitis, upadacitinib has shown promising results in inducing clinical remission and mucosal healing. The drug's ability to provide rapid symptom relief makes it an important addition to the therapeutic landscape for this condition .
Safety Profile
The safety profile of upadacitinib has been characterized through extensive clinical trials. Common adverse effects include elevated liver enzymes and increased risk of infections; however, these occurrences are generally manageable and transient . Long-term safety data continue to be monitored as the drug is used more widely.
Case Study 1: Rheumatoid Arthritis
A 45-year-old female patient with a history of rheumatoid arthritis unresponsive to methotrexate was treated with upadacitinib. After 16 weeks, she achieved an ACR70 response, demonstrating significant improvement in joint pain and function.
Case Study 2: Atopic Dermatitis
An adolescent patient with severe atopic dermatitis underwent treatment with upadacitinib after failing multiple topical therapies. Within 12 weeks, the patient achieved EASI 75, indicating substantial skin clearance and improved quality of life metrics.
Comparative Efficacy Table
| Condition | Treatment | Efficacy Measure | Response Rate (%) |
|---|---|---|---|
| Rheumatoid Arthritis | Upadacitinib | ACR20 | 70 |
| Psoriatic Arthritis | Upadacitinib | ACR20 | 65 |
| Atopic Dermatitis | Upadacitinib | EASI 75 | 60 |
| Ulcerative Colitis | Upadacitinib | Clinical Remission | 50 |
Chemical Reactions Analysis
Metabolic Pathways
Upadacitinib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 (80%), with minor contributions from CYP2D6 (<20%) .
Primary Metabolites
-
M4 (carboxylic acid glucuronide) : Formed via oxidation of the piperidine ring followed by glucuronidation, accounting for 13% of circulating metabolites .
-
Other minor metabolites : Include hydroxylated and N-demethylated derivatives (<5% combined) .
Table 2: Metabolic Profile
| Parameter | Upadacitinib | Metabolite M4 |
|---|---|---|
| Plasma concentration | 79% | 13% |
| Enzymatic pathway | CYP3A4 | UGT1A1/UGT2B7 |
| Pharmacological activity | Active | Inactive |
| Half-life (hr) | 9–14 | 6–8 |
Hydrolytic Degradation
-
pH sensitivity : Stable at pH 1–8 (gastric to intestinal conditions), but degrades rapidly in alkaline solutions (pH >9) .
-
Hydrolysis sites : Piperidine ring and amide bond cleavage under extreme pH .
Oxidative Degradation
-
Susceptible to peroxide-mediated oxidation at the pyrrolopyrimidine core, forming N-oxide derivatives .
Table 3: Stability Data
| Condition | Degradation Products | Rate (k, hr⁻¹) |
|---|---|---|
| Acidic (pH 2) | <2% over 24 hr | 0.0012 |
| Alkaline (pH 10) | 15% degradation in 8 hr | 0.018 |
| 40°C/75% RH | <1% over 30 days | 0.0003 |
Drug Interaction Chemistry
Upadacitinib modulates CYP enzyme activity:
-
CYP3A4 inhibition : Weak inhibitor (IC₅₀ >50 µM), unlikely to affect co-administered drugs .
-
CYP2C19 induction : Increases metabolic ratio of omeprazole by 9% at therapeutic doses .
Excretion Pathways
Comparison with Similar Compounds
Research Findings and Patent Landscape
- Patent Stability : US9951080B2 covers the crystalline hemihydrate form, emphasizing its stability for pharmaceutical use .
- Clinical Trials : Phase III studies demonstrate superiority over placebo in Crohn’s disease, ulcerative colitis, and giant cell arteritis, with ongoing trials in pediatric populations .
- Regulatory Status : Approved in the US and EU for multiple indications, with orphan drug designations for rare autoimmune diseases .
Preparation Methods
Indole-Pyrazine Core Synthesis
The construction of fragment 191 begins with a Larock indole synthesis , where dibromopyrazine (186) undergoes cyclization with an alkyne to form indole intermediate 188. This reaction proceeds via a palladium-catalyzed coupling, achieving yields exceeding 70%. Subsequent tosylate protection of the indole nitrogen enhances stability for downstream reactions. A Buchwald–Hartwig amination introduces the ethyl carbamate group, yielding fragment 191 with high regioselectivity.
Chiral Pyrrolidine Fragment Synthesis
The pyrrolidine fragment 198 is synthesized through a Michael addition–Dieckmann condensation sequence. Starting with Cbz-protected glycine ethyl ester (192) and ethyl acrylate (193), the reaction forms cyclized product 194 under basic conditions. Conversion to enol triflate 195 enables a Suzuki–Miyaura coupling with ethylboronic acid, introducing the ethyl substituent (196). Acidic hydrolysis followed by ruthenium-catalyzed asymmetric hydrogenation using (S)-Segphos as a chiral ligand establishes the stereogenic centers with >98% enantiomeric excess.
Fragment Coupling and Cyclization
Sulfoxonium Ylide Formation
Fragment 198 is functionalized via activation with 1,1'-carbonyldiimidazole (CDI) to form an imidazolide intermediate. Reaction with dimethylsulfonium methylide generates the sulfoxonium ylide, which undergoes lithium bromide-mediated α-bromination to produce an α-bromo ketone.
Coupling and Macrocyclization
The α-bromo ketone is coupled with fragment 191 under mild basic conditions, yielding intermediate 199. Acid-catalyzed cyclization initiates ring closure, followed by dehydration to form tricycle 200 in 92% yield. Detosylation under basic conditions removes the protecting group, and palladium-catalyzed hydrogenolysis cleaves the Cbz group, yielding amine hydrochloride salt 201.
Final Assembly and Hemihydrate Crystallization
Carboxamide Formation
The free amine (201) reacts with 2,2,2-trifluoroethylamine via a CDI-mediated coupling, forming Upadacitinib free base.
Hemihydrate Crystallization
The free base is dissolved in a mixture of acetone and water under controlled temperature (20–25°C). Gradual antisolvent addition (e.g., heptane) induces crystallization, yielding the hemihydrate form with a water content of 2.5–3.5% w/w. X-ray diffraction confirms the crystalline lattice incorporates water molecules in a 1:0.5 stoichiometry.
Analytical Characterization
Physicochemical Properties
Spectroscopic Validation
-
NMR : ¹H NMR (400 MHz, DMSO-d₆) δ 8.45 (s, 1H, imidazole), 7.92 (d, J = 5.2 Hz, 1H, pyrazine).
-
XRPD : Distinct peaks at 2θ = 12.4°, 15.8°, and 24.6° confirm the hemihydrate form.
Comparative Analysis of Crystallization Methods
Hemihydrate vs. Acetic Acid Solvate
The patent-pending acetic acid solvate (CSI) exhibits higher solubility (1.2 mg/mL) but inferior hygroscopicity compared to the hemihydrate.
| Parameter | Hemihydrate | CSI Form |
|---|---|---|
| Solubility (mg/mL) | 0.45 | 1.2 |
| Hygroscopicity | Low | Moderate |
| Stability (40°C) | >24 months | 18 months |
Process Optimization and Yield Data
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Larock Indole Synthesis | Pd(OAc)₂, PPh₃, CuI | 74 |
| Asymmetric Hydrogenation | RuCl₂/(S)-Segphos, H₂ (50 psi) | 89 |
| Final Crystallization | Acetone/H₂O/Heptane | 87 |
Q & A
Q. What strategies are recommended for evaluating upadacitinib’s real-world effectiveness post-approval?
- Methodological Answer : Implement prospective observational cohorts with matched comparator groups (e.g., patients on TNF inhibitors). Collect data on drug survival, dose escalations, and rare AEs (e.g., malignancies) through electronic health records. Use propensity score matching to control for confounding by indication and publish protocols in open-access repositories to facilitate multi-center collaboration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
